2-bromo-N-(2-methoxyphenyl)acetamide
Overview
Description
The compound "2-bromo-N-(2-methoxyphenyl)acetamide" is a brominated acetamide with a methoxyphenyl substituent. While the exact compound is not directly discussed in the provided papers, related compounds with similar structures have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to "2-bromo-N-(2-methoxyphenyl)acetamide" .
Synthesis Analysis
The synthesis of brominated acetamides typically involves halogenation reactions, as seen in the synthesis of 2-bromomelatonin, where direct bromination of melatonin was performed using N-bromosuccinimide (NBS) . Similarly, the synthesis of related compounds often involves multiple steps, including acetylation, esterification, and nitration, as demonstrated in the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide and N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide . These methods could potentially be adapted for the synthesis of "2-bromo-N-(2-methoxyphenyl)acetamide."
Molecular Structure Analysis
The molecular structure of brominated acetamides is characterized by the presence of dihedral angles between the benzene rings and the acetamide unit. For instance, in the structure of 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide, the dihedral angle between the two benzene rings is 50.88°, and the angle between the 4-bromophenyl fragment and the acetamide unit is 76.55° . These angles influence the overall shape and reactivity of the molecule.
Chemical Reactions Analysis
Brominated acetamides can participate in various chemical reactions, including hydrogen bonding and radical-anion radical chain processes. Intermolecular N—H⋯O hydrogen bonds and C—H⋯π contacts are common, contributing to the stability of the crystal structure . The radical-anion radical chain mechanism is another reaction pathway that has been observed in the reaction of 2-Bromo-N,N-dimethyl-2,2-diphenylacetamide with sodium methoxide .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated acetamides are influenced by the electron-withdrawing and electron-donating effects of the substituents. For example, in 2-(3-Bromo-4-methoxyphenyl)acetic acid, the Br atom is electron-withdrawing, while the methoxy group is electron-donating . These effects can impact the acidity, reactivity, and overall stability of the compound. Additionally, the presence of hydrogen bonds and other intermolecular interactions in the crystal structure can affect the melting point, solubility, and other physical properties .
Scientific Research Applications
-
Synthesis of Novel Vicinal Haloethers
- Summary of Application : “2-bromo-N-(2-methoxyphenyl)acetamide” has been used in the synthesis of novel vicinal haloethers .
- Methods of Application : This involves using the compound as a starting material in a chemical reaction to synthesize the haloethers .
- Results or Outcomes : The synthesized compounds were confirmed by 1H, 13C-NMR spectroscopy .
-
Storage and Shipping
- Summary of Application : “2-bromo-N-(2-methoxyphenyl)acetamide” is a chemical compound that can be stored and shipped under normal temperature in an inert atmosphere .
- Methods of Application : The compound is typically stored at a temperature between 2-8°C .
- Results or Outcomes : Proper storage and shipping conditions ensure the stability and integrity of the compound .
-
Chemical Storage and Shipping
- Summary of Application : “2-bromo-N-(2-methoxyphenyl)acetamide” is a chemical compound that can be stored and shipped under normal temperature in an inert atmosphere .
- Methods of Application : The compound is typically stored at a temperature between 2-8°C .
- Results or Outcomes : Proper storage and shipping conditions ensure the stability and integrity of the compound .
Safety And Hazards
properties
IUPAC Name |
2-bromo-N-(2-methoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-13-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOPLFALZWOOTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392285 | |
Record name | 2-bromo-N-(2-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-methoxyphenyl)acetamide | |
CAS RN |
32428-69-6 | |
Record name | 2-bromo-N-(2-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.